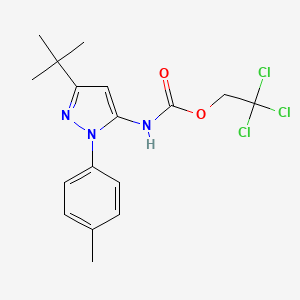

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate

Descripción general

Descripción

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a trichloroethyl group, a tert-butyl group, and a pyrazolyl group attached to a carbamate moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of hydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation of the pyrazole ring using tert-butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

Attachment of the p-Tolyl Group: The p-tolyl group can be attached to the pyrazole ring through electrophilic aromatic substitution reactions using p-tolyl halides and a suitable catalyst.

Formation of the Carbamate Moiety: The carbamate moiety can be formed by reacting the substituted pyrazole with phosgene or a phosgene equivalent, followed by the addition of 2,2,2-trichloroethanol.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the p-tolyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can occur at the trichloroethyl group, potentially converting it to a dichloroethyl or monochloroethyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the trichloroethyl group, where chlorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Reduction Products: Dichloroethyl derivatives, monochloroethyl derivatives.

Substitution Products: Amino, thio, and alkoxy derivatives.

Aplicaciones Científicas De Investigación

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules. It can serve as a precursor for the development of new materials and catalysts.

Biology: Investigated for its potential biological activity, including antimicrobial, antifungal, and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

Industry: Utilized in the development of agrochemicals, such as herbicides and insecticides, due to its potential bioactivity.

Mecanismo De Acción

The mechanism of action of 2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to inhibition or activation of their function.

Pathways Involved: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact pathways depend on the specific biological context and the target organism or cell type.

Comparación Con Compuestos Similares

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate can be compared with other carbamate compounds:

Similar Compounds: Other carbamates such as methyl carbamate, ethyl carbamate, and phenyl carbamate.

Uniqueness: The presence of the trichloroethyl group and the specific substitution pattern on the pyrazole ring make this compound unique. These structural features may confer distinct chemical reactivity and biological activity compared to other carbamates.

Actividad Biológica

2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate, also known by its CAS number 317806-87-4, is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, particularly focusing on its pharmacological properties.

Synthesis and Characterization

The synthesis of this compound involves a multi-step process. Initially, 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine is reacted with trichloroethyl chloroformate in the presence of sodium hydroxide to yield the desired carbamate. The reaction conditions typically include a biphasic solution of ethyl acetate and water at low temperatures to ensure optimal yields.

- Molecular Formula : C17H20Cl3N3O2

- Molecular Weight : 404.72 g/mol

- CAS Number : 317806-87-4

Biological Activity

Research indicates that compounds containing pyrazole moieties exhibit a range of biological activities including:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : Studies suggest that these compounds can reduce inflammation markers in vitro and in vivo.

- Anticancer Potential : Some pyrazole derivatives have demonstrated cytotoxic effects against cancer cell lines, indicating potential as anticancer agents.

Table 1: Summary of Biological Activities

Case Studies

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of various pyrazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that modifications in the pyrazole structure significantly enhanced antimicrobial activity.

- Anti-inflammatory Research : Research involving animal models demonstrated that administration of pyrazole derivatives resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6.

- Cytotoxicity Assays : In vitro assays conducted on human cancer cell lines revealed that certain pyrazole derivatives exhibited IC50 values in the low micromolar range, suggesting potent anticancer activity.

The biological activities of this compound are thought to be mediated through several mechanisms:

- Enzyme Inhibition : Some studies suggest that pyrazoles may inhibit specific enzymes involved in inflammation and tumor progression.

- Cell Cycle Arrest : Evidence indicates that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Q. Basic: What synthetic protocols are used to prepare 2,2,2-Trichloroethyl (3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-yl)carbamate, and how can reaction yields be optimized?

Answer:

The compound is synthesized via a two-step process:

Intermediate Preparation : React 3-(tert-butyl)-1-(p-tolyl)-1H-pyrazol-5-amine with 2,2,2-trichloroethyl carbonochloridate in anhydrous dichloromethane or benzene under nitrogen. A base like triethylamine is added to neutralize HCl byproducts.

Purification : Crude product is purified via column chromatography (petroleum ether/ethyl acetate gradient) or recrystallization.

Yield Optimization :

- Use a 10% excess of 2,2,2-trichloroethyl carbonochloridate to drive the reaction to completion.

- Maintain anhydrous conditions to prevent hydrolysis of the chloroformate reagent.

- Monitor reaction progress with TLC (Rf ~0.5 in 10:1 petroleum ether/EtOAc). Typical yields range from 75–90% depending on substituents .

Q. Basic: What spectroscopic techniques confirm the structural integrity of this compound?

Answer:

Key characterization methods include:

- ¹H NMR : Peaks at δ 9.47 (s, carbamate NH), 7.41–7.23 (aryl protons), 5.51 (pyrazole C-H), 4.85 (trichloroethyl CH₂), and 1.32 (tert-butyl CH₃) in DMSO-d₆ .

- IR Spectroscopy : Absorption bands at ~3170 cm⁻¹ (N-H stretch), 1597–1580 cm⁻¹ (C=O and aromatic C=C) .

- Mass Spectrometry : ESI-MS shows [M + Na]⁺ at m/z 426.06, confirming molecular weight .

Q. Advanced: How do substituents on the pyrazole ring influence reactivity in derivatization reactions?

Answer:

The tert-butyl group at position 3 and p-tolyl at position 1 sterically hinder electrophilic substitution but enhance stability during nucleophilic acyl substitution.

- Electronic Effects : Electron-withdrawing groups (e.g., nitro in 3b) reduce carbamate stability, requiring lower temperatures for synthesis (~0°C vs. room temperature for 3a) .

- Steric Effects : Bulky substituents (e.g., 4-methoxyphenyl in 3d) lower yields (85% vs. 90% for 3c) due to hindered reagent access .

Q. Advanced: What strategies resolve conflicting spectral data during structural elucidation?

Answer:

- Multi-Technique Cross-Validation : Combine ¹H NMR, ¹³C NMR, and HRMS to confirm ambiguous signals (e.g., overlapping aryl protons).

- DEPT-135/HSQC : Differentiate CH₃ (tert-butyl) from quaternary carbons.

- X-ray Crystallography : Resolve tautomeric or stereochemical ambiguities, as demonstrated for tert-butyl carbamate derivatives in crystal structure studies .

Q. Advanced: How can computational modeling predict biological targets for this compound?

Answer:

- Molecular Docking : Use software like AutoDock Vina to screen against kinase domains (e.g., p38 MAPK or Tie2), leveraging structural homology with pexmetinib (a known Tie2/p38 inhibitor containing a similar pyrazole-carbamate scaffold) .

- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity to prioritize synthetic targets .

Q. Advanced: What in vitro assays evaluate bioactivity, particularly kinase inhibition?

Answer:

- Kinase Inhibition Assays :

- p38 MAPK Inhibition : Use a fluorescence polarization assay with ATP-competitive probes (IC₅₀ values compared to reference inhibitors like BIRB-796) .

- Cellular Efficacy : Test in THP-1 monocytes for TNF-α suppression (IC₅₀ < 1 μM indicates high potency) .

- Cytotoxicity Screening : MTT assays in HEK293 cells to rule off-target effects .

Q. Advanced: How is the compound’s stability under varying pH and temperature conditions assessed?

Answer:

- pH Stability Studies : Incubate in buffers (pH 1–13) at 37°C for 24h, monitoring degradation via HPLC. Carbamates are typically stable at neutral pH but hydrolyze under acidic/basic conditions.

- Thermal Stability : TGA/DSC analysis shows decomposition onset at ~150°C, consistent with tert-butyl group thermolysis .

Q. Advanced: What synthetic routes enable late-stage diversification of the carbamate moiety?

Answer:

- Post-Functionalization : Hydrolyze the trichloroethyl group (Zn/AcOH) to expose a free amine for subsequent acylation or urea formation .

- Click Chemistry : Introduce alkynes or azides via Sonogashira coupling for cycloaddition reactions .

Propiedades

IUPAC Name |

2,2,2-trichloroethyl N-[5-tert-butyl-2-(4-methylphenyl)pyrazol-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20Cl3N3O2/c1-11-5-7-12(8-6-11)23-14(9-13(22-23)16(2,3)4)21-15(24)25-10-17(18,19)20/h5-9H,10H2,1-4H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXJIGWUIXVMATA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=CC(=N2)C(C)(C)C)NC(=O)OCC(Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20433013 | |

| Record name | 2,2,2-Trichloroethyl [3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317806-87-4 | |

| Record name | 2,2,2-Trichloroethyl [3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20433013 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.